molecular formula C10H7F3O B15288578 (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde

Cat. No.: B15288578
M. Wt: 200.16 g/mol
InChI Key: LUNJQVCKQZFKCT-HWKANZROSA-N
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Description

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2-(trifluoromethyl)phenyl)acrylic acid.

    Reduction: Formation of (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid
  • (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol
  • 2-(trifluoromethyl)benzaldehyde

Uniqueness

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its trifluoromethyl group and acrylaldehyde moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enal

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H/b5-3+

InChI Key

LUNJQVCKQZFKCT-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C(F)(F)F

Origin of Product

United States

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